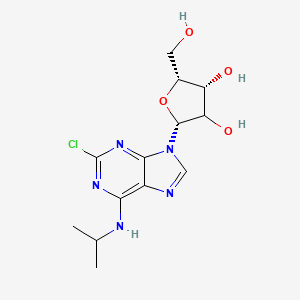

2-Chloro-N6-isopropyladenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18ClN5O4 |

|---|---|

Molecular Weight |

343.76 g/mol |

IUPAC Name |

(2R,4R,5R)-2-[2-chloro-6-(propan-2-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H18ClN5O4/c1-5(2)16-10-7-11(18-13(14)17-10)19(4-15-7)12-9(22)8(21)6(3-20)23-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,18)/t6-,8+,9?,12-/m1/s1 |

InChI Key |

HJUFYIWBBAHQPW-HRLNAYTHSA-N |

Isomeric SMILES |

CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CC(C)NC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-N6-isopropyladenosine

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Potent and Selective Adenosine (B11128) A1 Receptor Agonist

2-Chloro-N6-isopropyladenosine (CCPA) is a synthetic adenosine analog that acts as a potent and highly selective agonist for the adenosine A1 receptor.[1][2][3] Its mechanism of action is primarily centered on the activation of this specific G protein-coupled receptor (GPCR), leading to a cascade of intracellular signaling events that modulate various physiological processes. The high affinity and selectivity of CCPA for the A1 receptor make it a valuable tool in pharmacological research to probe the physiological and pathological roles of this receptor subtype.[1][4]

Quantitative Analysis of Receptor Binding and Functional Potency

The selectivity of this compound is evident from its significantly lower dissociation constant (Ki) for the A1 receptor compared to other adenosine receptor subtypes. Functional assays, such as the inhibition of adenylyl cyclase, further confirm its potent agonistic activity at the A1 receptor.

| Receptor Subtype | Species/Tissue | Parameter | Value (nM) | Reference |

| Adenosine A1 | Human | Ki | 0.8 | [5] |

| Rat Brain | Ki | 0.4 | [1][2] | |

| Bovine Brain | Ki | 0.5 | [2][3] | |

| Rat Cardiomyocyte | KD | 0.4 | [4] | |

| Adenosine A2A | Human | Ki | 2300 | [5] |

| Rat Striatum | Ki | 3900 | [1][2] | |

| Adenosine A3 | Human | Ki | 42 | [5] |

| Human (Antagonist) | Ki | 38 | [6] | |

| Human (Antagonist) | KB | 5.0 | [6] | |

| Adenosine A2B | Human | EC50 | 18800 | [5] |

| Functional Assay | Tissue/Cell Type | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Inhibition | Rat Fat Cell Membranes | IC50 | 33 | [1][2] |

| Adenylyl Cyclase Stimulation | Human Platelet Membranes | EC50 | 3500 | [1][2] |

| Negative Chronotropic Activity | Spontaneously Beating Rat Atria | EC50 | 8.2 | [3] |

Downstream Signaling Pathways

Activation of the adenosine A1 receptor by this compound initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o). This interaction leads to the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of various downstream effector proteins.

The primary and most well-characterized downstream effect is the inhibition of adenylyl cyclase . The Giα subunit directly inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][2] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous target proteins involved in a wide range of cellular functions.

In addition to adenylyl cyclase inhibition, the Gβγ subunits released upon A1 receptor activation can directly modulate the activity of various ion channels. For instance, activation of A1 receptors has been shown to open G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. Furthermore, CCPA has been observed to reduce the function of GABA-coupled chloride channels, contributing to its anticonvulsant properties.[2]

Figure 1: Signaling pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay for Adenosine A1 Receptor

This assay is employed to determine the binding affinity (Ki) of this compound for the adenosine A1 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a reaction tube, combine the membrane preparation, a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX), and varying concentrations of unlabeled this compound (competitor).

-

For non-specific binding determination, a separate set of tubes should contain a high concentration of a non-radiolabeled A1 receptor agonist (e.g., R-PIA).

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Figure 2: Experimental workflow for a radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to inhibit the production of cAMP.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Reaction:

-

In a reaction tube, combine the membrane preparation, ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and varying concentrations of this compound.

-

Include a control group with a known activator of adenylyl cyclase (e.g., forskolin) to establish a baseline of stimulated activity.

-

Initiate the reaction by adding MgCl2.

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 15 minutes).

-

-

Termination and Detection:

-

Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated adenylyl cyclase activity.

-

Figure 3: Experimental workflow for an adenylyl cyclase activity assay.

References

- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N6-[3H]cyclopentyladenosine ([3H]CCPA)--a high affinity agonist radioligand for A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Affinity of 2-Chloro-N6-cyclopentyladenosine (CCPA) for Adenosine Receptors: A Technical Overview

Introduction

2-Chloro-N6-cyclopentyladenosine, commonly known as CCPA, is a synthetic adenosine (B11128) analogue renowned for its high potency and remarkable selectivity as an agonist for the A1 adenosine receptor (A1R).[1][2][3] This characteristic makes it an invaluable pharmacological tool for researchers investigating the physiological and pathophysiological roles of the A1R. This document provides a comprehensive technical guide on the binding affinity of CCPA for the family of adenosine receptors, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways.

While the query specified "2-Chloro-N6-isopropyladenosine," the vast body of scientific literature points to 2-Chloro-N6-cyclopentyl adenosine (CCPA) as the prominent and highly selective A1 agonist. Therefore, this guide will focus on the extensive data available for CCPA.

Quantitative Binding Affinity Data

The affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. The data below, compiled from various radioligand binding studies, demonstrates the high affinity and selectivity of CCPA for the A1 adenosine receptor across different species.

Table 1: Binding Affinity (Ki) of CCPA for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Tissue / Cell Line | Ki Value (nM) | Reference |

| A1 | Human | CHO Cells | 0.8 | [3] |

| A1 | Human | CHO Cells | 0.83 | [4] |

| A1 | Rat | Brain Membranes | 0.4 | [5][6][7] |

| A1 | Rat | Brain | 1.3 | [8] |

| A1 | Bovine | Brain | 0.5 | [8] |

| A2A | Human | - | 2300 | [3] |

| A2A | Rat | Striatal Membranes | 3900 | [5][7] |

| A2B | Human | - | - | - |

| A3 | Human | CHO Cells | 42 | [1][2][3][4] |

| A3 | Human | - | 38 | [4][9] |

Note: A lower Ki value indicates a higher binding affinity.

The selectivity of CCPA is evident when comparing the Ki value for the A1 receptor to those for the A2A and A3 subtypes. For instance, in rat brain membranes, CCPA demonstrates an almost 10,000-fold selectivity for the A1 receptor over the A2A receptor.[5][7]

Functional Activity Data

Functional assays measure the biological response elicited by a ligand. For G-protein coupled receptors like adenosine receptors, this often involves measuring changes in cyclic AMP (cAMP) levels or other second messengers. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values from these assays provide insight into the ligand's potency as an agonist or antagonist.

Table 2: Functional Potency (IC50/EC50) of CCPA

| Receptor Subtype | Assay Type | Biological System | Potency Value (nM) | Effect | Reference |

| A1 | Adenylate Cyclase Inhibition | Rat Fat Cell Membranes | IC50 = 33 | Agonist | [5][7] |

| A2A | Adenylate Cyclase Stimulation | Human Platelet Membranes | EC50 = 3500 | Agonist | [5][7] |

| A2B | - | Human | EC50 = 18800 | Agonist | [3] |

| A3 | Forskolin-stimulated cAMP | Human A3-CHO Cells | No effect up to 10,000 | - | [4] |

| A3 | Antagonism of Cl-IB-MECA | Human A3-CHO Cells | K_B_ = 5.0 | Antagonist | [4][9] |

Interestingly, while CCPA is a potent agonist at A1 receptors, studies on human A3 receptors expressed in CHO cells have shown that it acts as a moderately potent antagonist.[4][9]

Experimental Protocols

The binding affinity of CCPA is primarily determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., CCPA) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

General Protocol for Competition Radioligand Binding Assay

-

Membrane Preparation :

-

Cells or tissues expressing the target adenosine receptor (e.g., rat brain cortex for A1, or CHO cells stably expressing the human receptor subtype) are harvested.[10][11][12]

-

The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

-

The homogenate undergoes centrifugation at low speed to remove nuclei and cellular debris. A subsequent high-speed centrifugation pellets the cell membranes, which contain the receptors.[10]

-

The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined.

-

-

Binding Assay :

-

The assay is typically performed in a final volume containing buffer, a fixed concentration of a selective radioligand, the membrane preparation, and varying concentrations of the unlabeled competitor ligand (CCPA).[11][12]

-

For A1 Receptors : A common radioligand is [3H]PIA (R-N6-phenylisopropyladenosine) or [3H]CCPA itself.[5][7][11]

-

For A2A Receptors : [3H]NECA or [3H]CGS21680 are often used.[5][7][12]

-

For A3 Receptors : [125I]I-AB-MECA or the antagonist [3H]PSB-11 can be employed.[4][12]

-

The mixture is incubated at a specific temperature (e.g., room temperature or 25°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[11][12]

-

-

Separation and Detection :

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Brandel GF/B), which trap the membranes with bound radioligand.[10][12]

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.[10][12]

-

The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

-

Data Analysis :

-

Total Binding : Radioactivity measured in the absence of any competing ligand.

-

Non-specific Binding (NSB) : Radioactivity measured in the presence of a high concentration of a non-labeled standard ligand to saturate the receptors.[11]

-

Specific Binding : Calculated by subtracting the non-specific binding from the total binding.[10]

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. This creates a sigmoidal competition curve, from which the IC50 value is determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Canonical A1 adenosine receptor (Gi-coupled) signaling.

References

- 1. Adenosine A1 Receptor Agonist II, CCPA [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Chloro-N(6)-cyclopentyladenosine, adenosine A(1) receptor agonist, antagonizes the adenosine A(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 12. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of 2-Chloro-N6-cyclopentyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 2-Chloro-N6-cyclopentyladenosine (CCPA). Initially synthesized as a high-affinity ligand for adenosine (B11128) A1 receptors, CCPA has become an invaluable tool in pharmacology and drug development due to its high potency and selectivity. This document details its historical discovery, a plausible synthetic route, and in-depth experimental protocols for its characterization. Furthermore, it elucidates the signaling pathways modulated by CCPA and presents its key pharmacological data in a structured format for ease of comparison.

Introduction and Historical Perspective

The quest for selective adenosine receptor agonists has been a significant focus in medicinal chemistry, driven by the diverse physiological roles of adenosine signaling. The discovery of 2-Chloro-N6-cyclopentyladenosine (CCPA) marked a pivotal moment in this field. Synthesized as a potential high-affinity ligand, studies quickly revealed its exceptional potency and selectivity for the A1 adenosine receptor subtype.[1] This high selectivity, reportedly in the order of 10,000-fold over A2A receptors, established CCPA as a gold-standard pharmacological tool for investigating A1 receptor function.[1]

Initial studies in the late 1980s characterized CCPA's binding affinity and its functional effects, such as the inhibition of adenylyl cyclase in rat fat cell membranes, a classic downstream effect of A1 receptor activation.[1] Its development has enabled significant advancements in understanding the role of A1 adenosine receptors in various physiological and pathological processes, including cardiovascular function, neurotransmission, and inflammation.

Synthesis of 2-Chloro-N6-cyclopentyladenosine (CCPA)

Experimental Protocol: Synthesis of CCPA

Step 1: Synthesis of 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 2,6-dichloropurine (B15474) in a suitable solvent such as toluene.

-

Addition of Reagents: Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose and a catalytic amount of a Lewis acid, such as 4-dimethylaminopyridine (B28879) (DMAP).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-130°C) for 1.5-2.5 hours.

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel to yield 2,6-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine.

Step 2: Synthesis of 2-chloro-6-(cyclopentylamino)-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine

-

Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like ethanol.

-

Addition of Amine: Add cyclopentylamine (B150401) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by chromatography to yield the N6-cyclopentyl substituted purine (B94841) nucleoside.

Step 3: Deprotection to yield 2-Chloro-N6-cyclopentyladenosine (CCPA)

-

Reaction Setup: Dissolve the acetyl-protected product from Step 2 in methanolic ammonia.

-

Reaction Conditions: Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is concentrated in vacuo. The residue is then purified by recrystallization or column chromatography to afford the final product, 2-Chloro-N6-cyclopentyladenosine (CCPA).

Pharmacological Characterization: Key Experiments

The pharmacological profile of CCPA is primarily defined by its high affinity and selectivity for the A1 adenosine receptor. This is determined through radioligand binding assays and functional assays that measure the downstream signaling effects of receptor activation.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a specific receptor. In the case of CCPA, these assays are typically performed using cell membranes expressing the adenosine A1 receptor and a radiolabeled ligand, such as [3H]CCPA or other A1-selective radioligands.

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A1 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

A fixed concentration of the radioligand (e.g., [3H]CCPA at a concentration close to its Kd).

-

Varying concentrations of the unlabeled competitor (CCPA or other test compounds).

-

The prepared cell membranes (typically 20-50 µg of protein per well).

-

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled A1 receptor agonist or antagonist (e.g., 10 µM NECA).

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Adenylyl Cyclase Inhibition

Activation of the A1 adenosine receptor, a Gi/o protein-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Functional assays measuring this inhibition are crucial for determining the potency (EC50 or IC50) of agonists like CCPA.

-

Cell Preparation:

-

Use cells endogenously expressing the A1 adenosine receptor (e.g., rat fat cells) or a cell line stably expressing the recombinant human A1 receptor (e.g., CHO cells).

-

Prepare cell membranes as described in the radioligand binding assay protocol.

-

-

Adenylyl Cyclase Assay:

-

In test tubes or a 96-well plate, combine the following components:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and ATP). An ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase) and a phosphodiesterase inhibitor (e.g., IBMX) are often included.

-

A stimulator of adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP production.

-

Varying concentrations of the A1 receptor agonist (CCPA).

-

The prepared cell membranes.

-

-

Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 10-30 minutes).

-

-

cAMP Quantification:

-

Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).

-

Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA, HTRF®, or a radioligand binding assay for cAMP).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the CCPA concentration.

-

Determine the IC50 value, which is the concentration of CCPA that causes 50% inhibition of the stimulated adenylyl cyclase activity.

-

Signaling Pathways of the A1 Adenosine Receptor

CCPA exerts its effects by activating the A1 adenosine receptor, which is coupled to inhibitory G proteins (Gi/o). This initiates a cascade of intracellular signaling events.

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for 2-Chloro-N6-cyclopentyladenosine (CCPA) from various studies.

Table 1: Binding Affinity (Ki) of CCPA at Adenosine Receptors

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference(s) |

| A1 | Human | CHO Cells | [3H]CCPA | 0.8 | [2] |

| A1 | Rat | Brain Membranes | [3H]PIA | 0.4 | [1] |

| A2A | Human | CHO Cells | - | 2300 | [2] |

| A2A | Rat | Striatal Membranes | [3H]NECA | 3900 | [1] |

| A3 | Human | CHO Cells | - | 42 | [2] |

Table 2: Functional Potency (IC50/EC50) of CCPA

| Assay | Species | Tissue/Cell Line | Parameter | Value (nM) | Reference(s) |

| Adenylyl Cyclase Inhibition | Rat | Fat Cell Membranes | IC50 | 33 | [1] |

| Adenylyl Cyclase Stimulation (A2B) | Human | Platelet Membranes | EC50 | 3500 | [1] |

| Adenylyl Cyclase Stimulation (A2B) | Human | hA2B expressing cells | EC50 | 18800 | [2] |

Conclusion

2-Chloro-N6-cyclopentyladenosine (CCPA) remains a cornerstone in adenosine receptor research. Its remarkable potency and selectivity for the A1 receptor have facilitated the elucidation of the physiological and pathophysiological roles of this important G protein-coupled receptor. The synthetic route, while requiring multiple steps, is achievable with standard organic chemistry techniques. The pharmacological characterization of CCPA, through well-defined radioligand binding and functional assays, continues to provide a benchmark for the development of new and even more selective adenosine receptor modulators. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing the necessary foundational knowledge for the synthesis, characterization, and application of this vital pharmacological tool.

References

An In-depth Technical Guide to the Pharmacological Profile of 2-Chloro-N6-isopropyladenosine

Introduction

2-Chloro-N6-isopropyladenosine is a derivative of adenosine (B11128), a ubiquitous endogenous nucleoside that modulates a wide array of physiological processes through the activation of four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The pharmacological profile of adenosine analogs is largely determined by their affinity and selectivity for these receptor subtypes. This document provides a comprehensive technical overview of the anticipated pharmacological characteristics of this compound, with a focus on its interaction with adenosine receptors, its downstream signaling pathways, and the experimental methodologies used for its characterization.

Receptor Binding Profile

The primary molecular target of 2-Chloro-N6-substituted adenosines is the adenosine A1 receptor. These compounds are recognized for their high affinity and selectivity for this receptor subtype. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay.

Table 1: Receptor Binding Affinity of 2-Chloro-N6-cyclopentyladenosine (CCPA)

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Human A1 | Recombinant CHO cells | [3H]CCPA | 0.8 | [1][2] |

| Human A2A | Recombinant CHO cells | [3H]ZM241385 | 2300 | [1][2] |

| Human A3 | Recombinant CHO cells | [125I]AB-MECA | 42 | [1][2] |

| Rat A1 | Brain Membranes | [3H]PIA | 0.4 | [3] |

| Rat A2 | Striatal Membranes | [3H]NECA | 3900 | [3] |

| Bovine A1 | Brain | - | 0.5 | [4] |

This data is for 2-Chloro-N6-cyclopentyladenosine (CCPA) and serves as an estimate for this compound.

Functional Activity

As a potent agonist at the adenosine A1 receptor, this compound is expected to modulate the activity of adenylyl cyclase. The A1 receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The functional potency of the compound is determined by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays.

Table 2: Functional Potency of 2-Chloro-N6-cyclopentyladenosine (CCPA)

| Assay | Tissue/Cell Line | Parameter | Value (nM) | Reference |

| Adenylyl Cyclase Inhibition | Rat Fat Cell Membranes | IC50 | 33 | [3] |

| Adenylyl Cyclase Stimulation (A2) | Human Platelet Membranes | EC50 | 3500 | [3] |

| Negative Chronotropy | Spontaneously Beating Rat Atria | EC50 | 8.2 | [4] |

| hA2B Functional Assay | Recombinant Cells | EC50 | 18800 | [1][2] |

This data is for 2-Chloro-N6-cyclopentyladenosine (CCPA) and serves as an estimate for this compound.

Signaling Pathways

Activation of the adenosine A1 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced cAMP levels and subsequently decreased protein kinase A (PKA) activity. Additionally, A1 receptor activation can lead to the modulation of various ion channels and other signaling molecules.

References

- 1. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Deep Dive into 2-Chloro-N6-isopropyladenosine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the structure-activity relationship (SAR) of 2-Chloro-N6-isopropyladenosine (a close analog of the highly selective A₁ adenosine (B11128) receptor agonist, 2-Chloro-N6-cyclopentyladenosine or CCPA), a critical tool in pharmacological research. Understanding how subtle molecular modifications influence receptor affinity and functional activity is paramount for the rational design of novel therapeutics targeting the adenosine receptor system. This document provides a comprehensive overview of the SAR, detailed experimental methodologies, and visual representations of key biological pathways.

Core Concepts: The Adenosine Receptor Family

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological processes. There are four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP. This compound and its analogs are particularly known for their high affinity and selectivity for the A₁ receptor subtype.

Structure-Activity Relationship of this compound Analogs

The affinity and selectivity of adenosine analogs are primarily dictated by substitutions at the N⁶ and C2 positions of the purine (B94841) ring, as well as modifications to the ribose moiety.

The Significance of the 2-Chloro Substitution

The introduction of a chlorine atom at the C2 position of the adenosine scaffold generally enhances affinity for the A₁ receptor. Comparing N⁶-cyclopentyladenosine (CPA) with its 2-chloro derivative, 2-chloro-N⁶-cyclopentyladenosine (CCPA), reveals a significant increase in A₁ receptor affinity and selectivity. For instance, CCPA exhibits a Kᵢ value of approximately 0.4 nM at rat A₁ receptors, which is a 2-fold higher affinity than its parent compound, CPA (Kᵢ of 0.8 nM)[1]. This modification dramatically decreases affinity for the A₂ₐ receptor, leading to an almost 10,000-fold A₁ selectivity for CCPA[1].

The Role of the N⁶-Substituent

The nature of the substituent at the N⁶ position is a critical determinant of A₁ receptor affinity and selectivity. Small, cyclic alkyl groups, such as cyclopentyl in CCPA, are well-tolerated and contribute to high affinity. The N⁶-isopropyl group also confers high A₁ affinity. The A₁ receptor possesses a hydrophobic pocket that accommodates these N⁶-substituents.

Ribose Moiety Modifications

Modifications to the ribose sugar can also impact activity. While not a direct feature of this compound itself, it is a key area in the broader SAR of adenosine agonists.

Quantitative Analysis of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of this compound and related compounds at various adenosine receptor subtypes. This data provides a clear quantitative picture of the structure-activity relationships.

| Compound | Receptor Subtype | Kᵢ (nM) | Species | Reference |

| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | A₁ | 0.4 | Rat | [1] |

| A₂ₐ | 3900 | Rat | [1] | |

| Human A₁ | 0.8 | Human | [2] | |

| Human A₂ₐ | 2300 | Human | [2] | |

| Human A₃ | 42 | Human | [2] | |

| N⁶-Cyclopentyladenosine (CPA) | A₁ | 0.8 | Rat | [1] |

| Human A₁ | 2.3 | Human | [3] | |

| Human A₂ₐ | 790 | Human | [3] | |

| Human A₃ | 43 | Human | [3] | |

| R-N⁶-phenylisopropyladenosine (R-PIA) | A₁ | - | - | [1] |

Table 1: Binding Affinities (Kᵢ) of Selected Adenosine Receptor Agonists.

| Compound | Assay | IC₅₀/EC₅₀ (nM) | Tissue/Cell Line | Reference |

| 2-Chloro-N⁶-cyclopentyladenosine (CCPA) | Adenylate Cyclase Inhibition (IC₅₀) | 33 | Rat Fat Cell Membranes | [1] |

| Adenylate Cyclase Stimulation (EC₅₀) | 3500 | Human Platelet Membranes | [1] | |

| Human A₂ₑ (EC₅₀) | 18800 | - | [2] |

Table 2: Functional Potencies of 2-Chloro-N⁶-cyclopentyladenosine (CCPA).

Key Signaling Pathways

Activation of the A₁ adenosine receptor by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels. However, other pathways are also modulated.

References

- 1. A Structure-Activity Relationship Study of Bitopic N6-Substituted Adenosine Derivatives as Biased Adenosine A1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selected C8 two-chain linkers enhance the adenosine A1/A2A receptor affinity and selectivity of caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of 2-Chloro-N6-cyclopentyladenosine (CCPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N6-cyclopentyladenosine (CCPA) is a potent and highly selective agonist for the adenosine (B11128) A1 receptor. Its in vivo administration elicits significant physiological responses, primarily impacting the cardiovascular and central nervous systems. This technical guide provides a comprehensive overview of the in vivo effects of CCPA, detailing its mechanism of action, summarizing quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting adenosinergic pathways.

Introduction

Adenosine is an endogenous nucleoside that plays a crucial role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The adenosine A1 receptor is of particular interest due to its significant involvement in cardiovascular and neuronal functions. 2-Chloro-N6-cyclopentyladenosine (CCPA) has emerged as a critical pharmacological tool for studying the in vivo roles of the A1 receptor, owing to its high affinity and remarkable selectivity for this receptor subtype. This guide will delve into the in vivo effects of CCPA administration, with a focus on its cardiovascular and neurological implications.

Mechanism of Action

CCPA exerts its effects by selectively binding to and activating the adenosine A1 receptor, a member of the G protein-coupled receptor superfamily. The A1 receptor is primarily coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like CCPA, the G protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate various downstream effector systems.

Key signaling pathways affected by A1 receptor activation include:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation of numerous target proteins.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of various ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated Ca2+ channels, which reduces calcium influx.

-

Activation of Phospholipase C: In some cell types, A1 receptor activation can also lead to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

The culmination of these signaling events underlies the physiological effects observed upon in vivo administration of CCPA.

Adenosine A1 Receptor Signaling Pathway.

In Vivo Cardiovascular Effects

The administration of CCPA in vivo elicits pronounced cardiovascular responses, primarily characterized by bradycardia (decreased heart rate) and hypotension (decreased blood pressure). These effects are a direct consequence of A1 receptor activation in cardiac tissue and vascular smooth muscle.

Quantitative Data

The following tables summarize the dose-dependent cardiovascular effects of CCPA observed in various preclinical models.

Table 1: Effects of Intraperitoneal (i.p.) CCPA Administration on Cardiovascular Parameters in Spontaneously Hypertensive Rats (SHR) [1]

| Dose (mg/kg, i.p.) | Maximum Decrease in Diastolic Blood Pressure (mmHg) | Time to Maximum Effect (minutes) |

| 0.01 | ~25 | ~30 |

| 0.03 | ~50 | ~30 |

| 0.1 | ~70 | ~30 |

Data extracted from a study utilizing telemetry for continuous monitoring.

Table 2: Cardioprotective Effects of CCPA in a Rabbit Model of Myocardial Infarction

| Treatment Group | Infarct Size (% of Ischemic Zone) |

| Control | 46.5 ± 3.0 |

| CCPA (0.125 mg/kg) | 30.8 ± 4.2 |

| CCPA (0.25 mg/kg) + DPCPX | 26.2 ± 1.9 |

*p < 0.01 vs Control. DPCPX (an A1 antagonist) was administered after reperfusion to reverse hemodynamic side effects without blocking the protective effect.

Experimental Protocol: Assessment of Cardiovascular Effects in Rodents

This protocol outlines a method for evaluating the cardiovascular effects of CCPA in anesthetized rats.

Materials:

-

2-Chloro-N6-cyclopentyladenosine (CCPA)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Saline (0.9% NaCl)

-

Heparinized saline

-

Pressure transducer and data acquisition system

-

Catheters (e.g., PE-50 tubing)

-

Surgical instruments

-

Warming pad

Procedure:

-

Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia. Place the animal on a warming pad to maintain body temperature.

-

Catheter Implantation:

-

Arterial Cannulation (for Blood Pressure Measurement): Expose the carotid artery and carefully insert a heparinized saline-filled catheter. Secure the catheter in place and connect it to a pressure transducer to record blood pressure.

-

Venous Cannulation (for Drug Administration): Expose the jugular vein and insert a catheter for the intravenous administration of CCPA.

-

-

Stabilization: Allow the animal to stabilize for a period of 20-30 minutes, during which baseline cardiovascular parameters (heart rate and blood pressure) are recorded.

-

CCPA Administration: Administer CCPA intravenously as a bolus injection or a continuous infusion at the desired doses. A vehicle control (saline) should also be administered to a separate group of animals.

-

Data Recording: Continuously record blood pressure and heart rate throughout the experiment.

-

Data Analysis: Analyze the recorded data to determine the dose-dependent effects of CCPA on mean arterial pressure and heart rate.

Cardiovascular Assessment Workflow.

In Vivo Neurological Effects

CCPA exhibits significant neurological effects, most notably its potent anticonvulsant properties. This is attributed to the activation of A1 receptors in the brain, which leads to a reduction in neuronal excitability and neurotransmitter release.

Quantitative Data

The following table summarizes the anticonvulsant effects of CCPA in various preclinical seizure models.

Table 3: Anticonvulsant Effects of Intraperitoneal (i.p.) CCPA Administration in Rodents

| Animal Model | Seizure Model | Dose (mg/kg, i.p.) | Effect | Reference |

| Mouse | Maximal Electroshock (MES) | 0.25 - 0.5 | Significantly elevated electroconvulsive threshold | [1] |

| Rat (12-day-old) | Hippocampal Afterdischarges | 0.5 - 1.0 | Significantly increased afterdischarge threshold | [2] |

| Rat (60-day-old) | Hippocampal Afterdischarges | 0.5 - 1.0 | Significantly increased afterdischarge threshold | [2] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol describes a common method for evaluating the anticonvulsant activity of CCPA.

Materials:

-

2-Chloro-N6-cyclopentyladenosine (CCPA)

-

Vehicle (e.g., saline with a solubilizing agent)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Electrode solution (e.g., saline)

-

Male mice (e.g., ICR strain, 20-25 g)

Procedure:

-

Animal Groups: Divide the mice into several groups, including a vehicle control group and groups receiving different doses of CCPA.

-

CCPA Administration: Administer CCPA or vehicle intraperitoneally (i.p.) at a predetermined time before the induction of seizures (e.g., 30 minutes).

-

Seizure Induction:

-

Apply a drop of electrode solution to the corneal electrodes.

-

Gently restrain the mouse and apply the electrodes to the corneas.

-

Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the MES test. The seizure typically lasts for 10-15 seconds.

-

Data Analysis: For each group, calculate the percentage of animals protected from the tonic hindlimb extension. Determine the ED50 (the dose that protects 50% of the animals) of CCPA.

MES Seizure Test Workflow.

Conclusion

2-Chloro-N6-cyclopentyladenosine (CCPA) is an invaluable pharmacological tool for the in vivo investigation of adenosine A1 receptor function. Its administration produces robust and reproducible cardiovascular and neurological effects, primarily hypotension, bradycardia, and anticonvulsant activity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to explore the therapeutic potential of targeting the adenosine A1 receptor in various pathological conditions. Further research into the long-term effects and potential side effects of CCPA and other A1 receptor agonists is warranted to fully elucidate their clinical applicability.

References

A Technical Guide to the Cellular Signaling Pathways Activated by 2-Chloro-N6-isopropyladenosine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-N6-isopropyladenosine, commonly referred to as CCPA, is a synthetic adenosine (B11128) analog. It is a potent and highly selective agonist for the A1 adenosine receptor (A1AR), a G protein-coupled receptor (GPCR).[1][2][3][4] Due to its high selectivity, CCPA is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A1AR. This receptor is implicated in a multitude of processes, particularly in the cardiovascular, central nervous, and renal systems. Understanding the downstream signaling cascades initiated by CCPA is crucial for elucidating the therapeutic potential and mechanism of action of A1AR agonists. This guide provides an in-depth overview of the core signaling pathways activated by this compound, presents quantitative data, details key experimental protocols, and visualizes these pathways and workflows.

Pharmacological Profile of this compound (CCPA)

CCPA exhibits a strong preference for the A1 adenosine receptor over other adenosine receptor subtypes (A2A, A2B, and A3). This selectivity is evident in both radioligand binding assays and functional studies. The following tables summarize the quantitative data regarding the binding affinity and functional potency of CCPA.

Table 1: Binding Affinity (Ki) of CCPA at Human and Rat Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| A1 | Human | 0.8 | [3] |

| Rat | 0.4 - 1.3 | [1][4] | |

| A2A | Human | 2300 | [3] |

| Rat | 3900 | [1][4] | |

| A3 | Human | 42 | [3] |

| Human | 38 (Antagonist Ki) | [5] |

Table 2: Functional Potency (IC50/EC50) of CCPA

| Assay | System | Potency Value (nM) | Effect | Reference |

| Adenylyl Cyclase Activity | Rat Fat Cell Membranes | IC50: 33 | Inhibition | [1][4] |

| Adenylyl Cyclase Activity | Human Platelet Membranes | EC50: 3500 | Stimulation | [1][4] |

| Chronotropic Activity | Spontaneously Beating Rat Atria | EC50: 8.2 | Negative | [2][4] |

| hA2B Receptor Activation | Recombinant Cells | EC50: 18800 | Agonist | [3] |

| cAMP Production (A3 Receptor) | CHO Cells | EC50: 242 (for CPA, not CCPA) | Inhibition | [5] |

Note: While a potent A1 agonist, CCPA has been shown to act as a moderately potent antagonist at the human A3 adenosine receptor.[5]

Core Signaling Pathways Activated by this compound

As an A1AR agonist, CCPA primarily initiates signaling through the Gαi/o family of G proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). However, A1AR activation can also trigger other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

A1 Adenosine Receptor - Gαi/o Pathway: Inhibition of Adenylyl Cyclase

The quintessential signaling pathway for the A1AR is the inhibition of adenylyl cyclase. Upon binding of CCPA, the A1AR undergoes a conformational change, activating the associated heterotrimeric G protein. The Gαi/o subunit dissociates from the Gβγ dimer, and in its GTP-bound state, directly inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a reduction in the conversion of ATP to cAMP, thereby lowering intracellular cAMP levels. A decrease in cAMP reduces the activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB.[6]

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the A1AR by CCPA can also lead to the stimulation of the MAPK/ERK pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[7][8] This activation is often mediated by the Gβγ subunits released from the G protein. The Gβγ dimer can activate various intermediates, including Src kinase and phosphoinositide 3-kinase (PI3K), which then converge on the small GTPase Ras. Activated Ras initiates a kinase cascade, leading to the sequential phosphorylation and activation of Raf (MAPKKK), MEK1/2 (MAPKK), and finally ERK1/2 (MAPK).[9] Phosphorylated ERK1/2 translocates to the nucleus to regulate the activity of transcription factors such as c-Fos and Elk-1, thereby altering gene expression.[8]

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is another crucial cascade regulated by A1AR activation, playing a central role in cell survival, growth, and metabolism.[10][11] Similar to the MAPK/ERK pathway, activation can be initiated by the Gβγ dimer. Gβγ can directly activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 acts as a second messenger, recruiting and activating PDK1 and Akt (also known as Protein Kinase B) at the plasma membrane. Full activation of Akt requires phosphorylation at two key sites (Thr308 and Ser473).[10] Activated Akt then phosphorylates a wide array of downstream targets to inhibit apoptosis (e.g., by phosphorylating Bad) and promote cell survival and growth (e.g., through mTORC1).[10][12]

Experimental Protocols

To quantify the activation of these signaling pathways by CCPA, specific assays are employed. Below are detailed methodologies for three key experiments.

Cyclic AMP (cAMP) Assay

This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels following A1AR activation, typically in cultured cells. For Gαi-coupled receptors, a stimulator like forskolin (B1673556) is used to raise basal cAMP levels, allowing for the measurement of inhibition.[6]

Methodology:

-

Cell Culture: Plate cells expressing the A1AR in a suitable multi-well plate and grow to the desired confluency.

-

Pre-treatment: Aspirate the growth medium and wash cells with a serum-free medium or buffer. Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a specified time to prevent cAMP degradation.[13]

-

Compound Addition: Add varying concentrations of CCPA to the wells.

-

Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to induce cAMP production.[6]

-

Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes).

-

Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer.

-

cAMP Detection: Perform a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen) according to the manufacturer's instructions.[14][15] In brief, the cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

Data Analysis: The signal is inversely proportional to the amount of cAMP in the lysate. Plot the signal against the log concentration of CCPA and fit to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phosphorylated ERK1/2 (p-ERK)

This protocol outlines the detection of ERK1/2 phosphorylation as a measure of MAPK pathway activation. The assay quantifies the ratio of phosphorylated ERK (p-ERK) to total ERK.[16][17]

Methodology:

-

Cell Treatment: Culture cells to ~80% confluency. Serum-starve the cells for several hours to reduce basal pathway activation. Treat cells with CCPA at various concentrations and for different time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay) to ensure equal protein loading.[16]

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.[16]

-

Stripping and Re-probing: To normalize the data, strip the membrane of antibodies and re-probe it with a primary antibody for total ERK1/2.[18]

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample.

Akt Kinase Activity Assay

This protocol describes a method to measure the kinase activity of Akt, confirming the activation of the PI3K/Akt pathway.[20]

Methodology:

-

Cell Treatment and Lysis: Treat and lyse cells as described for the Western Blot protocol.

-

Akt Immunoprecipitation: Add an Akt-specific antibody to a defined amount of cell lysate (e.g., 200-500 µg of total protein).[21] Incubate to form an antibody-antigen complex.

-

Immune Complex Capture: Add Protein A/G-conjugated beads (e.g., Sepharose or magnetic beads) to the lysate and incubate to capture the Akt immune complex.[21]

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with a kinase assay buffer to remove non-specifically bound proteins.[20]

-

Kinase Reaction: Resuspend the beads in kinase assay buffer containing ATP and a specific Akt substrate (e.g., recombinant GSK-3α).[21] Incubate at 30°C to allow Akt to phosphorylate the substrate.

-

Termination and Sample Prep: Terminate the reaction by adding SDS-PAGE sample buffer and boiling the samples. Centrifuge to pellet the beads and collect the supernatant.

-

Western Blot Detection: Analyze the supernatant by Western Blot, using a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).[20]

-

Data Analysis: Quantify the band intensity of the phosphorylated substrate to determine the relative kinase activity of Akt in the original lysate.

Conclusion

This compound is an indispensable tool for probing the function of the A1 adenosine receptor. Its activation triggers a complex network of signaling pathways, headlined by the canonical inhibition of adenylyl cyclase and extending to the modulation of the MAPK/ERK and PI3K/Akt cascades. A thorough understanding of these pathways, coupled with robust experimental validation, is essential for researchers and drug developers aiming to leverage the therapeutic potential of targeting the A1 adenosine receptor. The data and protocols provided in this guide serve as a comprehensive resource for investigating the cellular and molecular effects of this potent and selective agonist.

References

- 1. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. apexbt.com [apexbt.com]

- 5. 2-Chloro-N6-cyclopentyladenosine, adenosine A1 receptor agonist, antagonizes the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 8. MAPK-ERK1/2/5 Signal Transduction Pathway | Bio-Techne [bio-techne.com]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PI3K/AKT signaling pathway controls the quiescence of the low-Rhodamine123-retention cell compartment enriched for melanoma stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2.9. Cyclic Adenosine Monophosphate (cAMP) Assay [bio-protocol.org]

- 14. innoprot.com [innoprot.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. 3.4. Western Blotting and Detection [bio-protocol.org]

- 19. benchchem.com [benchchem.com]

- 20. abcam.com [abcam.com]

- 21. resources.novusbio.com [resources.novusbio.com]

Methodological & Application

Application Notes and Protocols for the Solubilization of 2-Chloro-N6-isopropyladenosine in In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols for the dissolution of 2-Chloro-N6-isopropyladenosine, a potent and selective adenosine (B11128) A1 receptor agonist, for use in various in vitro experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability and activity.

Compound Information

-

Name: this compound (also referred to as 2-Chloro-N6-cyclopentyladenosine or CCPA)

-

CAS Number: 37739-05-2

-

Molecular Formula: C₁₅H₂₀ClN₅O₄

-

Molecular Weight: 369.81 g/mol

-

Mechanism of Action: this compound is a high-affinity agonist for the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR). Activation of A1AR by an agonist like CCPA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This compound exhibits high selectivity for the A1 receptor over other adenosine receptor subtypes.[1][2][3][4][5]

Solubility Data

The solubility of this compound is critical for the preparation of stock and working solutions. The following table summarizes its solubility in various common laboratory solvents. It is recommended to use the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.[3]

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 36.98 | 100 | Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for creating concentrated stock solutions.[3][5] |

| Ethanol | 36.98 | 100 | Ethanol is another suitable solvent for preparing stock solutions.[3][5] |

| Methanol | 19.60 - 20.40 | ~53 - 55 | Soluble, yielding a clear, colorless to faintly yellow solution.[6] |

| Water | 1.7 | ~4.6 | Slightly soluble in water.[6] A hydrate (B1144303) form may be more water-soluble.[7] |

| 0.1 M HCl | 12 | ~32.4 | Solubility is enhanced in acidic aqueous solutions.[6] |

| PBS (pH 7.2) | Insoluble | - | The compound is practically insoluble in phosphate-buffered saline.[4] |

Experimental Protocols

Preparation of a Concentrated Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution in DMSO, which can be stored for extended periods and diluted for various in vitro applications.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, use the following calculation: Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 369.81 g/mol * 1000 mg/g = 36.98 mg

-

Weigh the compound: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.

-

Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.

-

Dissolve the compound: Vortex the solution until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[8]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[8]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous medium suitable for cell culture experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).

Materials:

-

100 mM this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Determine the final desired concentration: For example, to prepare a 100 µM working solution.

-

Perform serial dilutions:

-

Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to get a 100 µM solution.

-

Further dilute this intermediate solution as needed to achieve the final desired concentration for your experiment.

-

-

Mix thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion.

-

Apply to cells: Add the final working solution to your cell cultures. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in in vitro assays.

Caption: Mechanism of action of this compound.

Caption: Workflow for preparing and using the compound.

References

- 1. apexbt.com [apexbt.com]

- 2. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N6-cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. 2-Chloro-N6-cyclopentyladenosine adenosinereceptoragonist 37739-05-2 [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for 2-Chloro-N6-isopropyladenosine Powder

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the handling, storage, and use of 2-Chloro-N6-isopropyladenosine powder, a nucleoside derivative with potential applications in various research fields.

Product Information

-

Chemical Name: this compound

-

CAS Number: 23541-30-2

-

Molecular Formula: C₁₃H₁₈ClN₅O₄

-

Molecular Weight: 343.77 g/mol

-

Description: A white to off-white powder.

Recommended Storage Conditions

Proper storage is critical to maintain the stability and integrity of this compound powder. The following conditions are recommended based on supplier data.

| Condition | Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years[1] | Store in a tightly sealed container in a dry and cool place.[2] |

| In Solvent | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |

General Handling Precautions:

-

Handle in a well-ventilated area.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Keep away from incompatible materials.[2]

Solubility and Stock Solution Preparation

Table for Preparing Stock Solutions:

The following table provides the volume of solvent required to prepare different concentrations of a this compound stock solution.

| Mass of Compound | 1 mM | 5 mM | 10 mM |

| 1 mg | 2.9089 mL | 0.5818 mL | 0.2909 mL |

| 5 mg | 14.5446 mL | 2.9089 mL | 1.4545 mL |

| 10 mg | 29.0892 mL | 5.8178 mL | 2.9089 mL |

Protocol for Reconstitution:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Add the calculated volume of the desired solvent (e.g., DMSO) to the vial.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

For long-term storage, aliquot the stock solution into smaller volumes and store at -80°C.

Mechanism of Action

This compound is a nucleoside derivative.[1] Based on the pharmacological profile of the structurally similar and widely studied A1 adenosine (B11128) receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), it is anticipated that this compound acts as a selective agonist for the A1 adenosine receptor.

A1 adenosine receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Activation of A1 receptors can also lead to the activation of potassium channels and the inhibition of calcium channels, leading to hyperpolarization and reduced neuronal excitability.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound to assess its activity as an A1 adenosine receptor agonist.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for the A1 adenosine receptor.

Materials:

-

Cell membranes expressing the A1 adenosine receptor (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the A1 receptor (e.g., [³H]CCPA)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of a known A1 agonist)

-

96-well plates

-

Scintillation vials and cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either the assay buffer (for total binding), the non-specific binding control, or the serially diluted test compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, which is a functional readout of A1 receptor activation.

Materials:

-

Cells expressing the A1 adenosine receptor (e.g., CHO or HEK293 cells)

-

This compound (test compound)

-

Forskolin (B1673556) or another adenylyl cyclase activator

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell culture medium and plates

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

-

Plot the cAMP concentration as a function of the log concentration of the test compound.

-

Determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Disclaimer

This product is for research use only and is not intended for human or veterinary use. The information provided is for guidance only and should not be considered a substitute for established laboratory safety protocols and practices. Researchers should always consult the latest safety data sheets and relevant literature before handling or using this compound.

References

Application Notes and Protocols for 2-Chloro-N6-isopropyladenosine in Primary Neuronal Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N6-isopropyladenosine is a derivative of adenosine (B11128), which is expected to act as an agonist for adenosine receptors. Based on the structure-activity relationships of related compounds, it is predicted to be an agonist at the A1 adenosine receptor. A closely related compound, 2-chloro-N6-(R-phenylisopropyl)adenosine, has been identified as a dual A1/A3 adenosine receptor agonist[1][2]. Adenosine A1 receptor activation in the central nervous system is known to be neuroprotective and to modulate neuronal excitability, primarily through the inhibition of adenylyl cyclase and the modulation of ion channel activity.

These application notes provide a general framework for the use of this compound in primary neuronal cultures, including recommended procedures for preparation, treatment, and analysis of its effects.

Mechanism of Action: Adenosine A1 Receptor Signaling

Activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is predominantly inhibitory to neuronal activity. The A1 receptor is coupled to Gi/Go proteins. Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The α subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can directly modulate the activity of ion channels, such as promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This leads to membrane hyperpolarization and a reduction in neurotransmitter release, respectively.

Quantitative Data: Comparative Affinity of Adenosine Receptor Agonists

The following table summarizes the binding affinities (Ki values) of several common adenosine receptor agonists for human adenosine receptors. This data is provided for comparative purposes to contextualize the potential activity of this compound. Data for the closely related compound 2-chloro-N6-(R-phenylisopropyl)adenosine is included where available.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A2B EC50 (nM) |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | 0.8 | 2300 | 42 | 18800[3][4] |

| N6-cyclopentyladenosine (CPA) | 2.25 | - | - | - |

| 2-chloro-N6-(R-phenylisopropyl)adenosine | Dual A1/A3 agonist | - | Dual A1/A3 agonist | -[1][2] |

| N6-(R)-phenylisopropyladenosine (R-PIA) | - | - | - | - |

| 5'-N-Ethylcarboxamidoadenosine (NECA) | - | - | - | - |

Note: A lower Ki value indicates a higher binding affinity. Data for this compound is not available.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Ethanol, sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on protocols for the similar compound CCPA, this compound is likely soluble in DMSO and ethanol.[3][4]

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 343.77 g/mol , dissolve 3.44 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to several months.

Treatment of Primary Neuronal Cultures

Materials:

-

Primary neuronal cultures (e.g., cortical, hippocampal, or other CNS neurons)

-

Complete neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

-

This compound stock solution (10 mM in DMSO)

-

Vehicle control (sterile DMSO)

Protocol:

-

Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated plates or coverslips) to the desired density and maturity.

-

On the day of the experiment, prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations. A typical starting range for potent adenosine A1 receptor agonists is 1 nM to 10 µM.

-

Prepare a vehicle control by diluting the DMSO stock solution in culture medium to the same final concentration of DMSO as the highest concentration of the test compound. The final DMSO concentration should typically be kept below 0.1% (v/v) to avoid solvent toxicity.

-

Carefully remove a portion of the old culture medium from the neuronal cultures and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the treated cultures for the desired period (e.g., 30 minutes for acute signaling studies, or 24-72 hours for studies on neuronal survival or gene expression).

-

Following incubation, the cells can be processed for various downstream analyses.

Assessment of Neuronal Viability (MTT Assay)

Materials:

-

Treated primary neuronal cultures in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 3-4 hours at 37°C in a humidified incubator.

-

Add 100 µL of solubilization buffer to each well.